molecular formula C14H14N2O3 B14910375 Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Cat. No.: B14910375
M. Wt: 258.27 g/mol
InChI Key: RSQXQEYOZIZGLB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique indeno-pyrazole structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indanone derivative with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester functional group and the methoxy substituent, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indeno-pyrazole structure with a methoxy group and an ethyl ester functional group. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. A common method includes the reaction of 6-methoxy-2-naphthol with malononitrile and aldehydes under conditions such as microwave irradiation to yield the desired pyrazole derivative.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have been investigated for their anti-inflammatory effects. The presence of the pyrazole ring is believed to influence receptor interactions that mediate inflammation .
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit various cancer-related pathways. This compound has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and obesity. Studies have highlighted its binding affinity to enzyme active sites, suggesting its role as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds in the pyrazole family along with their unique features:

Compound NameStructure CharacteristicsUnique Features
6-Methyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]quinolin-3(5H)-oneContains a methyl group on pyrazoleExhibits antitumor activity
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazoleIncorporates trifluoromethyl groupKnown for anti-inflammatory properties
Ethyl 5-(methylthio)-1H-pyrazole-4-carboxylateFeatures a methylthio groupStudied for its role in metabolic pathways

The structural uniqueness of this compound enhances its biological activity compared to other derivatives in the pyrazole class.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antitumor Activity : In vitro assays demonstrated that this compound can significantly inhibit tumor cell proliferation. It was found to induce apoptosis in cancer cells at specific concentrations (IC50 values reported around 10 μM) .
  • Anti-inflammatory Effects : In animal models of inflammation, compounds structurally similar to this compound exhibited comparable anti-inflammatory effects to established drugs like indomethacin .
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on carbonic anhydrase revealed that it competes effectively with known inhibitors such as acetazolamide .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)13-11-7-8-6-9(18-2)4-5-10(8)12(11)15-16-13/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI Key

RSQXQEYOZIZGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CC3=C(C2=NN1)C=CC(=C3)OC

Origin of Product

United States

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